sodium;9H-fluorene-2,7-disulfonate
Description
Sodium 9H-fluorene-2,7-disulfonate (C₁₃H₈O₆S₂·2Na⁺) is a sulfonated aromatic compound derived from the fluorene backbone. Its molecular structure features two sulfonate groups at positions 2 and 7 of the fluorene ring, with sodium as the counterion . The compound has a molecular weight of 347.319 g/mol and is characterized by high water solubility due to its ionic nature. Applications include its use in crystallography as a precipitant or buffer agent, as inferred from its relevance in structural determination workflows involving SHELX software .
Properties
IUPAC Name |
sodium;9H-fluorene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2.Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);/q;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPBHHJKADMIG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NaO6S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700623 | |
| Record name | sodium;9H-fluorene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-78-4 | |
| Record name | sodium;9H-fluorene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;9H-fluorene-2,7-disulfonate typically involves the sulfonation of fluorene. The reaction is carried out by treating fluorene with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium;9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;9H-fluorene-2,7-disulfonate finds applications in several scientific research areas, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Electrochemical Devices: The compound is utilized in the development of electrochemical sensors and batteries due to its redox properties.
Fluorescent Probes: Its fluorescent properties make it useful as a probe in biological and chemical assays.
Mechanism of Action
The mechanism of action of sodium;9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. The compound’s redox properties also play a role in its mechanism of action, particularly in electrochemical applications.
Comparison with Similar Compounds
Dipotassium 9-Oxo-9H-Fluorene-2,7-disulfonate
Sodium Thioxanthone-2,7-disulfonate (TXS)
Bis(4-methylphenyl) 9H-Fluorene-2,7-disulfonate
- Molecular Formula : C₂₇H₂₂O₆S₂ (MW: 514.63 g/mol) .
- Structural Modifications : Sulfonate groups are esterified with 4-methylphenyl moieties instead of sodium ions.
- Properties :
- Increased hydrophobicity due to aromatic ester groups, reducing water solubility.
- Larger molecular size and steric hindrance may limit applications in aqueous systems but enhance utility in organic synthesis or materials science.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- Molecular Formula : C₁₀H₆K₂O₇S₂ (CAS: 842-18-2) .
- Structural Contrast : Based on a naphthalene backbone rather than fluorene, with sulfonate groups at positions 1 and 3 and a hydroxyl group at position 5.
- Naphthalene’s planar structure vs. fluorene’s bicyclic system affects π-π stacking interactions.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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